molecular formula C16H15F3N8 B6446715 3-(1H-pyrazol-1-yl)-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridazine CAS No. 2549048-41-9

3-(1H-pyrazol-1-yl)-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridazine

Cat. No.: B6446715
CAS No.: 2549048-41-9
M. Wt: 376.34 g/mol
InChI Key: XFPZDHLLWNSHIR-UHFFFAOYSA-N
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Description

3-(1H-Pyrazol-1-yl)-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a pyrazole ring and a piperazine-linked trifluoromethyl pyrimidine moiety. This structural architecture combines three pharmacologically significant motifs:

  • Pyridazine: A six-membered aromatic ring with two adjacent nitrogen atoms, known for its electron-deficient character and role in kinase inhibition .
  • Pyrazole: A five-membered di-nitrogen heterocycle contributing to hydrogen bonding and metabolic stability .
  • Trifluoromethylpyrimidine-piperazine: The trifluoromethyl group enhances lipophilicity and bioavailability, while the piperazine linker provides conformational flexibility for target interactions .

This compound’s unique integration of these motifs positions it as a candidate for diverse applications, including kinase inhibition and anticancer research.

Properties

IUPAC Name

3-pyrazol-1-yl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N8/c17-16(18,19)12-10-15(21-11-20-12)26-8-6-25(7-9-26)13-2-3-14(24-23-13)27-5-1-4-22-27/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFPZDHLLWNSHIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C4=NC=NC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The compound may affect various biochemical pathways. Pyrazoline derivatives have been associated with antioxidant, antitumor, antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, and anticonvulsant activities. These activities suggest that the compound may interact with multiple biochemical pathways, leading to a variety of downstream effects.

Pharmacokinetics

The compound’s crystal structure has been determined, which could provide valuable insights into its potential pharmacokinetic properties.

Result of Action

Given the range of activities associated with pyrazoline derivatives, it is likely that the compound could have multiple effects at the molecular and cellular levels.

Biological Activity

The compound 3-(1H-pyrazol-1-yl)-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridazine is part of a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H18F3N5C_{16}H_{18}F_3N_5 with a molecular weight of approximately 367.36 g/mol. The structure features a pyrazole ring, a pyridazine core, and a trifluoromethyl group, which are significant for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to This compound . For instance, derivatives exhibiting structural similarities have shown promising activity against Mycobacterium tuberculosis, with IC90 values ranging from 3.73 to 40.32 µM in various assays . This suggests that the compound may possess similar anti-tubercular properties.

Antitumor Activity

The compound has also been investigated for its antitumor effects. A series of related compounds demonstrated significant cytotoxicity against various cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells. The IC50 values for these compounds ranged from 1.35 to 2.18 µM, indicating potent antitumor activity . The mechanism of action appears to involve inhibition of tubulin polymerization, which is critical for cancer cell proliferation.

The biological activity of This compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown inhibitory effects on various enzymes involved in cellular processes, including kinases and deacetylases .
  • Receptor Modulation : The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors, which could influence cellular signaling pathways .
  • DNA Interaction : Some derivatives have been reported to interact with DNA, leading to apoptosis in cancer cells .

Study on Antimicrobial Properties

A study focused on synthesizing novel derivatives based on the pyrazole framework found that certain modifications significantly enhanced antimicrobial activity against Mycobacterium tuberculosis. Compounds with trifluoromethyl groups exhibited improved potency compared to their non-fluorinated counterparts .

Antitumor Efficacy Assessment

Another study evaluated a series of related pyrazole derivatives for their antitumor efficacy against various human cancer cell lines. The results indicated that structural modifications could fine-tune the biological properties toward enhanced antitumoral activity, particularly through mechanisms involving tubulin inhibition .

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent. Its structural components suggest possible mechanisms of action that may inhibit specific enzymes or modulate receptor activity.

Potential Therapeutic Areas:

  • Cancer Treatment: Preliminary studies indicate that compounds with similar structures exhibit anti-cancer properties by targeting androgen receptors, making this compound a candidate for further exploration in oncology .
  • Inflammatory Diseases: The modulation of inflammatory pathways through enzyme inhibition could position this compound as a treatment for various inflammatory conditions.

Biological Research

In biological contexts, the compound is studied for its interactions with various biological targets:

  • Enzyme Inhibition: Research suggests that the compound may act as an inhibitor for certain kinases or phosphatases, which are crucial in signaling pathways related to cell growth and division.
  • Receptor Binding Studies: Investigations into its binding affinity to specific receptors can provide insights into its pharmacological profile and potential side effects.

Industrial Applications

The unique properties of the compound make it suitable for various industrial applications:

  • Material Science: The incorporation of trifluoromethyl groups enhances thermal stability and chemical resistance, making it useful in developing new materials with specific properties.
  • Synthesis of Complex Molecules: As a versatile building block in organic synthesis, this compound can facilitate the creation of more complex pharmaceuticals and agrochemicals.

Case Study 1: Anti-Cancer Activity

A study published in ACS Organic Letters demonstrated that similar pyrazole derivatives exhibited significant anti-cancer activity against prostate cancer cells by acting as selective androgen receptor modulators (SARMs). This suggests that 3-(1H-pyrazol-1-yl)-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridazine could have similar effects, warranting further investigation into its therapeutic potential in cancer treatment .

Case Study 2: Enzyme Inhibition

Research conducted on related compounds indicates that they can effectively inhibit specific kinases involved in cancer progression. The mechanism involves competitive inhibition where the compound mimics the substrate of the enzyme, thus blocking its activity. This property could be explored further with our target compound to assess its efficacy in treating diseases characterized by dysregulated kinase activity.

Comparison with Similar Compounds

Role of Trifluoromethyl Groups

The trifluoromethyl (-CF₃) substituent in the target compound and analogs (e.g., ) improves:

  • Lipophilicity : Enhances membrane permeability.
  • Metabolic Stability : Reduces oxidative degradation via electron-withdrawing effects.
  • Target Affinity : Participates in hydrophobic interactions with kinase ATP-binding pockets .

Piperazine vs. Piperidine Linkers

  • Piperazine (target compound): Offers two nitrogen atoms for hydrogen bonding, improving solubility and binding specificity .
  • Piperidine (e.g., ): Single nitrogen limits hydrogen bonding but increases rigidity, favoring CNS penetration.

Pyridazine vs. Pyrimidine Cores

  • Pyridazine (target compound): Electron deficiency enhances π-π stacking with aromatic residues in enzymatic active sites .
  • Pyrimidine (e.g., ): More common in nucleoside analogs; less electron-deficient but versatile in scaffold diversity.

Substituent Effects on Bioactivity

  • Fluorophenyl/fluorobenzoyl groups (e.g., ): Improve bioavailability and target engagement via halogen bonding.
  • Trimethylpyrazole (): Steric hindrance may reduce off-target interactions but limit binding pocket compatibility.

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